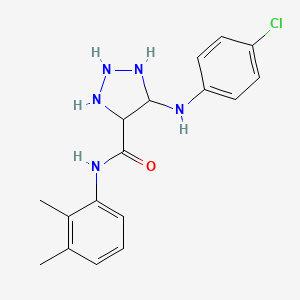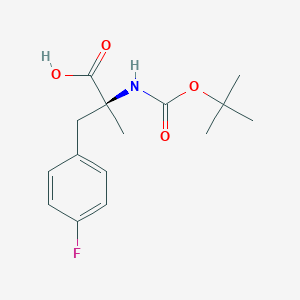
5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide, also known as CDPC, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. CDPC belongs to the class of triazolidine-4-carboxamide derivatives, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Antitumor Activity
Mizuno and Decker (1976) investigated a related compound, 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (MTIC), finding it interacts with DNA, leading to degeneration of DNA in tissue culture cells. This suggests potential applications in studying DNA-drug interactions and their effects on cellular DNA integrity (Mizuno & Decker, 1976).
Stevens et al. (1984) reported on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, demonstrating its potential as a broad-spectrum antitumor agent. This research indicates the broader class of compounds, including 5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide, may have similar applications (Stevens et al., 1984).
Synthesis and Antimicrobial Activity
- Abdel-rahman, Bakhite, and Al-Taifi (2002) conducted research on pyridothienopyrimidines and pyridothienotriazines, chemicals structurally related to 5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide, exploring their antimicrobial activities. This indicates possible applications in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Pharmacokinetics and Metabolism
- Vincent, Rutty, and Abel (1984) studied the metabolism of 5-(3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC), a compound with structural similarities, in different species, highlighting the importance of understanding species-dependent pharmacokinetics in drug research. This research is relevant to pharmacokinetic studies of similar compounds (Vincent, Rutty, & Abel, 1984).
Synthesis and Structural Analysis
- Albert and Trotter (1979) focused on the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, emphasizing the importance of synthetic routes and structural analysis in drug development. This research provides insights into the synthesis methods that might be applicable to 5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide (Albert & Trotter, 1979).
Eigenschaften
IUPAC Name |
5-(4-chloroanilino)-N-(2,3-dimethylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-10-4-3-5-14(11(10)2)20-17(24)15-16(22-23-21-15)19-13-8-6-12(18)7-9-13/h3-9,15-16,19,21-23H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRQPRLNQBHRMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118589 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2693733.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693736.png)
![5-Methyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2693740.png)

![N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2693742.png)

![[2,6-Difluoro-4-(oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2693745.png)
![(S)-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B2693746.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide](/img/structure/B2693748.png)
![N-(2,4-difluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693749.png)
![1-(4-bromophenyl)-5-(3-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2693752.png)
![Tert-butyl 3-oxo-decahydropyrido[3,4-b]piperazine-1-carboxylate](/img/structure/B2693753.png)
![(1R,5S)-8-((3,4-difluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2693755.png)